2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)-
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Overview
Description
2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with chlorine and a 4-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 5-chloro-2(1H)-pyridinone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. This method is notable for its clean reaction profile and straightforward procedure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Scientific Research Applications
2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-chloro-1-(1-(4-methylbenzoyl)ethenyl)
- 2(1H)-Pyridinone, 5-chloro-1-(1-(4-fluorobenzoyl)ethenyl)
- 2(1H)-Pyridinone, 5-chloro-1-(1-(4-bromobenzoyl)ethenyl)
Uniqueness
2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of both chlorine and 4-chlorobenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104940-98-9 |
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Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
5-chloro-1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C14H9Cl2NO2/c1-9(17-8-12(16)6-7-13(17)18)14(19)10-2-4-11(15)5-3-10/h2-8H,1H2 |
InChI Key |
KAMOAYYBFYSCEU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=C(C=CC2=O)Cl |
Origin of Product |
United States |
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